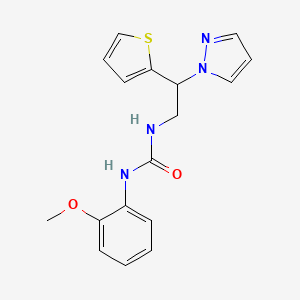

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea (CAS: 2034437-83-5) features a urea core (-NH-C(=O)-NH-) bridging a 2-methoxyphenyl group and a substituted ethyl chain. The ethyl chain is functionalized with two heterocycles: a pyrazole ring (1H-pyrazol-1-yl) and a thiophene (thiophen-2-yl) moiety . Its molecular formula is C₁₇H₁₈N₄O₂S (MW: 342.41 g/mol), and its structure is characterized by:

- A 2-methoxyphenyl group at one terminus of the urea.

- A pyrazole-thiophene-ethyl substituent at the other terminus.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-23-15-7-3-2-6-13(15)20-17(22)18-12-14(16-8-4-11-24-16)21-10-5-9-19-21/h2-11,14H,12H2,1H3,(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDBFJVSOVTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through cyclization.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenating agents or nucleophiles like alkoxides or amines.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea has been explored for its potential as a therapeutic agent. The urea functional group is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets. Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess antibacterial and antifungal properties. For instance, compounds with urea linkages have been evaluated against various pathogens, demonstrating moderate to high efficacy against strains such as Staphylococcus aureus and Candida albicans .

- Anticancer Properties : There is growing evidence supporting the anticancer potential of pyrazole-containing compounds. The structural motifs present in 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea may interact with cellular pathways involved in cancer progression. For example, related pyrazole derivatives have shown cytotoxic effects against lung cancer cell lines .

Neuropharmacology

Research has indicated that pyrazole derivatives can exhibit anticonvulsant activity. The mechanism is thought to involve modulation of neurotransmitter systems or ion channels in the central nervous system. Compounds structurally related to 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea have been tested in rodent models for their efficacy in reducing seizure activity .

Antimicrobial Evaluation

A study investigated the antimicrobial properties of various substituted pyrazoles, including those with urea functionalities. The results indicated that certain derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 125 μg/mL to 250 μg/mL against common bacterial strains .

Anticancer Activity

In another study, the anticancer effects of pyrazole derivatives were assessed using the MTT assay on A549 lung cancer cells. The results showed that specific compounds induced apoptosis and inhibited cell proliferation effectively .

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can engage in π-π stacking or hydrogen bonding with biological macromolecules, while the urea moiety can form hydrogen bonds.

Comparison with Similar Compounds

Structural Analog: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-Methoxyphenyl)Urea

Key Differences :

- Heterocycles : Replaces pyrazole and thiophene with a pyrrole-2-carbonyl group attached to the phenyl ring.

- Substituent Position : The methoxy group is at the para position (4-methoxyphenyl) instead of ortho (2-methoxyphenyl) .

- Synthesis : Achieved via a one-step carbonylation using triphosgene (72% yield) or a two-step carbamate intermediate method .

- Molecular Weight : C₁₉H₁₇N₃O₃ (MW: 335.36 g/mol), slightly lighter than the target compound.

Implications :

- The para-methoxy group may enhance solubility compared to the ortho-substituted target compound.

Structural Analog: 1-Phenyl-3-(3-(((5-Phenyl-1H-1,2,4-Triazol-3-yl)methyl)thio)phenyl)Urea

Key Differences :

Implications :

- The thioether linkage may confer metabolic stability but reduce polarity compared to the ethyl-heterocycle chain in the target compound.

- The absence of methoxy groups could diminish electron-donating effects, impacting receptor affinity.

Structural Analog: 1-(5-(tert-Butyl)Isoxazol-3-yl)-3-(4-(7-(2-Morpholinoethoxy)Benzimidazo[2,1-b]Thiazol-2-yl)Phenyl)Urea

Key Differences :

- Heterocycles: Contains a benzimidazothiazole core and a morpholinoethoxy side chain .

- Substituents : Features a tert-butyl isoxazole group instead of pyrazole/thiophene.

Implications :

- The morpholinoethoxy group enhances hydrophilicity, contrasting with the lipophilic thiophene-pyrazole combination.

Comparative Data Table

Biological Activity

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrazole ring, a thiophene moiety, and a urea group. This compound has shown potential in various biological assays, indicating diverse pharmacological activities.

Structural Overview

The molecular formula for this compound is , with a molecular weight of 386.47 g/mol. The specific arrangement of functional groups in this compound contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O3S |

| Molecular Weight | 386.47 g/mol |

| Structural Features | Pyrazole, Thiophene, Urea |

Biological Activities

Research indicates that compounds with similar structures to 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea exhibit significant biological activities, including:

- Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds bearing the pyrazole moiety have been reported to induce apoptosis in cancer cells through multiple pathways .

- Antimicrobial Properties : The presence of the thiophene group enhances the antimicrobial activity of similar compounds. Pyrazole derivatives have shown effectiveness against bacteria and fungi, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Several studies have indicated that pyrazole-based compounds can reduce inflammation, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases .

The biological activity of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea is likely mediated through its interaction with specific biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : Compounds containing pyrazole and thiophene rings may act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : This compound may interact with various receptors in the body, influencing signaling pathways related to cell growth and immune responses.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that these compounds can modulate oxidative stress by altering the levels of ROS in cells, which is crucial for cancer therapy .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study 1 : A derivative with a similar structure showed significant cytotoxicity against lung cancer cell lines (A549), with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

- Case Study 2 : A study involving a pyrazole-thiophene derivative demonstrated substantial antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .

Q & A

Q. What are the optimal reaction conditions and purification methods for synthesizing 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of pyrazole and thiophene derivatives. Key steps include:

- Step 1 : Formation of the pyrazole-thiophene ethyl intermediate via nucleophilic substitution under reflux (ethanol or DMF, 80–100°C, 6–12 hours) .

- Step 2 : Urea linkage formation using 2-methoxyphenyl isocyanate under anhydrous conditions (room temperature, 24 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and urea bond formation .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and detect byproducts .

- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI-TOF) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against enzyme targets?

- Methodological Answer :

- Biochemical Assays : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. Include controls with known inhibitors (e.g., staurosporine) and measure IC values .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s pyrazole-thiophene core and target active sites. Validate with mutagenesis studies .

- Competitive Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () .

Q. What strategies resolve contradictions in reported biological activity across experimental models?

- Methodological Answer :

- Standardized Protocols : Replicate assays under uniform conditions (e.g., cell line origin, serum concentration) to minimize variability .

- Orthogonal Assays : Compare in vitro (e.g., cell viability via MTT assay) and in vivo (e.g., xenograft models) results to assess translational relevance .

- Meta-Analysis : Aggregate data from structural analogs (e.g., thiophene vs. furan substitutions) to identify substituent-dependent trends .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methoxy group position, pyrazole methylation) and test for potency changes .

- Computational Modeling : Use QSAR models to predict bioavailability and toxicity. Prioritize analogs with improved LogP and polar surface area .

- In Vivo Pharmacokinetics : Assess absorption, distribution, and metabolism in rodent models. Optimize formulations (e.g., PEGylation) for enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.